BenchChemオンラインストアへようこそ!

3-fluoro-N,N-dimethylpiperidin-4-amine

pKa modulation hERG liability physicochemical property optimization

3-Fluoro-N,N-dimethylpiperidin-4-amine (CAS 1557400-77-7, C₇H₁₅FN₂, MW 146.21 g/mol) belongs to the class of 3-fluoro-4-aminopiperidine derivatives, a privileged scaffold in medicinal chemistry for modulating physicochemical properties and biological target engagement. The compound features a fluorine substituent at the 3-position and an N,N-dimethylamino group at the 4-position of the piperidine ring, a combination designed to tune basicity, lipophilicity, and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C7H15FN2
Molecular Weight 146.21 g/mol
Cat. No. B13175772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N,N-dimethylpiperidin-4-amine
Molecular FormulaC7H15FN2
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESCN(C)C1CCNCC1F
InChIInChI=1S/C7H15FN2/c1-10(2)7-3-4-9-5-6(7)8/h6-7,9H,3-5H2,1-2H3
InChIKeyZEHOSWZYOYLIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N,N-dimethylpiperidin-4-amine: A Strategic Fluorinated Piperidine Building Block for CNS-Targeted Drug Discovery and Medicinal Chemistry


3-Fluoro-N,N-dimethylpiperidin-4-amine (CAS 1557400-77-7, C₇H₁₅FN₂, MW 146.21 g/mol) belongs to the class of 3-fluoro-4-aminopiperidine derivatives, a privileged scaffold in medicinal chemistry for modulating physicochemical properties and biological target engagement. The compound features a fluorine substituent at the 3-position and an N,N-dimethylamino group at the 4-position of the piperidine ring, a combination designed to tune basicity, lipophilicity, and metabolic stability relative to non-fluorinated analogs [1]. The parent scaffold, 4-(dimethylamino)piperidine (CAS 50533-97-6, MW 128.22 g/mol), is recognized for its NMDA receptor modulatory activity and use as a nucleophilic catalyst in organic synthesis [2]. The introduction of a fluorine atom at the 3-position of the piperidine ring is a validated medicinal chemistry strategy for pharmacomodulation, as demonstrated in the development of NMDA/NR2B antagonists and other CNS-targeted agents [1].

Why 3-Fluoro-N,N-dimethylpiperidin-4-amine Cannot Be Replaced by Simple N,N-Dimethylpiperidin-4-amine or Other Fluorinated Piperidine Isomers in Procurement Workflows


Generic substitution among fluorinated piperidine building blocks fails because the position and stereochemistry of the fluorine atom, combined with the N,N-dimethylamino substituent, produce distinct and non-interchangeable physicochemical profiles. A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the number of fluorine atoms and their distance to the protonation center are the major factors defining compound basicity, with both pKa and LogP values considerably affected by conformational preferences of the corresponding derivatives . Specifically, replacing the parent N,N-dimethylpiperidin-4-amine (predicted pKa 10.10±0.10) with the 3-fluoro analog shifts the basicity of the piperidine nitrogen, which directly impacts hERG channel affinity and potential cardiac toxicity risk [1]. Furthermore, the stereochemical configuration at C3 and C4 introduces chiral complexity that differs from non-fluorinated or differently fluorinated analogs, making direct interchange impossible without altering downstream pharmacological profiles .

Quantitative Differentiation Evidence for 3-Fluoro-N,N-dimethylpiperidin-4-amine Versus Closest Analogs: pKa Modulation, Metabolic Stability, Stereochemical Control, and Salt Form Options


Basicity Modulation: Predicted pKa Reduction of ~0.92 log Units Relative to Non-Fluorinated Parent

The introduction of a fluorine atom at the 3-position of the piperidine ring reduces the basicity of the adjacent nitrogen center. For 3-fluoro-N,N-dimethylpiperidin-4-amine, the predicted pKa of the closely related analog 4-piperidinamine, 3-fluoro-N,1-dimethyl-, (3S,4R)- (CAS 890852-21-8) is 9.18±0.40 . In contrast, the non-fluorinated parent compound N,N-dimethylpiperidin-4-amine (CAS 50533-97-6) has a predicted pKa of 10.10±0.10 [1]. This represents a pKa reduction of approximately 0.92 log units (~8.5-fold decrease in basicity). The lowering of piperidine basicity through 3-fluoro substitution is a validated strategy to mitigate hERG channel blockade risk, as demonstrated by chemoinformatic analysis showing that fluorine atoms notably lower pKa, which is correlated to hERG channel affinity and cardiac toxicity [2].

pKa modulation hERG liability physicochemical property optimization

Metabolic Stability: Class-Level Evidence Supporting Enhanced Microsomal Stability of Mono-Fluorinated Piperidine Derivatives

A systematic study by Melnykov et al. (2023) evaluated intrinsic microsomal clearance (CL_int) across a series of mono- and difluorinated saturated heterocyclic amines including piperidine derivatives [1]. The study demonstrated high metabolic stability of the fluorinated piperidine compounds studied, with intrinsic microsomal clearance measurements confirming that mono-fluorinated piperidines are generally resistant to oxidative metabolism. The only exception to this high stability pattern was the 3,3-difluoroazetidine derivative—a different ring system [1]. While the specific CL_int value for 3-fluoro-N,N-dimethylpiperidin-4-amine has not been reported, the class-level data support that mono-fluorination of the piperidine scaffold confers metabolic stability advantages over the non-fluorinated parent, consistent with the well-established principle that the strong C–F bond blocks metabolic oxidation at the fluorinated position [2].

metabolic stability intrinsic clearance cytochrome P450

Stereochemical Isomer Availability: Four Distinct Enantiomeric/Diatereomeric Forms Commercially Accessible with Defined Purity for Structure-Activity Relationship Studies

3-Fluoro-N,N-dimethylpiperidin-4-amine contains two chiral centers (C3 and C4), giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Multiple vendors supply specific stereoisomers with defined purity, enabling rigorous structure-activity relationship (SAR) studies. For example, (3S,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine is available from AChemBlock at 97% purity (CAS 1257307-04-2) ; (3R,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine is listed under CAS 2306254-52-2 ; (3S)-3-fluoro-N,N-dimethylpiperidin-4-amine (single enantiomer at C3) is available from AKSci under CAS 3004538-47-7 ; and (3S,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine is listed under CAS 2055224-41-2. In contrast, the non-fluorinated parent N,N-dimethylpiperidin-4-amine (CAS 50533-97-6) is achiral at the 4-position, offering no opportunity for stereochemistry-driven SAR exploration .

chiral building blocks stereochemistry–activity relationships enantiomeric purity

Salt Form Diversity: Free Base, Hydrochloride, and Dihydrochloride Forms Enable Flexible Formulation and Solubility Optimization

3-Fluoro-N,N-dimethylpiperidin-4-amine is commercially available in multiple salt forms, each offering distinct physicochemical properties for different research and development applications. The free base (CAS 1557400-77-7, MW 146.21) is available at 95–98% purity from suppliers including Leyan (98% purity) . The monohydrochloride salt (CAS 1783728-55-1, MW 182.67) provides improved aqueous solubility and handling characteristics [1]. Additionally, dihydrochloride salts of specific stereoisomers are available, such as (3S,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride (CAS 2306245-61-2) and (3R,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride (CAS 2306244-79-9), with purity levels of 97%+ . In comparison, the parent N,N-dimethylpiperidin-4-amine is primarily available as the free base (CAS 50533-97-6) or as the monohydrochloride salt, with fewer salt form options for stereochemically pure forms .

salt screening solubility enhancement solid-state chemistry

hERG Liability Reduction: Fluorine-Induced pKa Lowering Correlated with Decreased hERG Channel Affinity

The Le Roch et al. (2024) study on fluorinated piperidines established that calculated pKa values are correlated to hERG channel affinity, with fluorine atoms notably lowering basicity and thereby reducing the risk of cardiac toxicity associated with hERG blockade [1]. This finding is consistent with the broader medicinal chemistry paradigm: a 5-HT₂B receptor antagonist patent (Justia, 2013) explicitly demonstrated that replacing 3-methoxypiperidine with 3-fluoropiperidine or 3,3-difluoropiperidine lowers the pKa of the piperidine nitrogen, thereby reducing the likelihood of hERG channel blockade [2]. For 3-fluoro-N,N-dimethylpiperidin-4-amine, the predicted pKa reduction of ~0.92 log units relative to the non-fluorinated parent (Evidence Item 1) places this compound in a more favorable hERG safety zone compared to the parent N,N-dimethylpiperidin-4-amine, which lacks this structural safety feature [1].

hERG inhibition cardiac safety ion channel pharmacology

Optimal Procurement and Application Scenarios for 3-Fluoro-N,N-dimethylpiperidin-4-amine in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) and Lead Optimization for CNS Targets

The 3-fluoro-N,N-dimethylpiperidin-4-amine scaffold, with its 3D characteristics and lead-likeness evaluated by Le Roch et al. (2024) [1], is well-suited as a fluorinated fragment in FBDD libraries targeting CNS disorders. The reduced pKa (~9.18 predicted) relative to the non-fluorinated parent (pKa 10.10) provides improved probability of crossing the blood-brain barrier while mitigating hERG liability . The availability of all four stereoisomers enables systematic exploration of stereochemistry–activity relationships at the fragment stage, a strategic advantage over achiral building blocks . The 1,4-disubstituted 3-fluoropiperidine motif has been validated as a useful pharmacophore for NMDA NR2B receptor modulation, as demonstrated in radiotracer development studies [2].

Physicochemical Property Optimization in Lead Series

Medicinal chemistry teams seeking to fine-tune the basicity and lipophilicity of piperidine-containing leads can leverage the quantitative pKa shift of ~0.92 log units achieved by 3-fluoro substitution, as inferred from predicted data for close analogs . The Melnykov et al. (2023) systematic study demonstrated that mono-fluorinated piperidines exhibit high intrinsic microsomal stability, addressing a common metabolic liability in lead series . The compound's distinct LogP, driven by the combination of the lipophilic fluorine atom and the basic N,N-dimethylamino group, offers a differentiated physicochemical profile compared to 4-fluoropiperidine (experimental pKa 9.4) or 3-fluoropiperidine (pKa 8.48 predicted) analogs .

Chiral Building Block for Asymmetric Synthesis and Patent Differentiation

The four stereoisomers of 3-fluoro-N,N-dimethylpiperidin-4-amine provide chiral auxiliary applications in asymmetric synthesis, as noted in vendor documentation . The (3S,4R) stereoisomer (CAS 1257307-04-2), available at 97% purity, and the (3R,4S) enantiomer (CAS 2306254-52-2) offer matched/mismatched pairs for diastereoselective transformations. The distinct CAS numbers for each stereoisomer and salt form (free base, hydrochloride, dihydrochloride) enable precise patent claiming of specific stereochemical and solid-state forms, a critical consideration for intellectual property strategy in pharmaceutical development .

CNS Radiotracer Development Using the 3-[¹⁸F]Fluoropiperidine Motif

The 1,4-disubstituted 3-[¹⁸F]fluoropiperidine scaffold has been established as a useful building block for PET radiotracer development targeting NR2B NMDA receptors, as demonstrated by radiolabelling studies with electron-donating and electron-withdrawing N-substituents [2]. 3-Fluoro-N,N-dimethylpiperidin-4-amine, with its N,N-dimethylamino substituent as an electron-donating group, represents a logical precursor or structural analog for radiolabelling studies. The methodological precedent for ¹⁸F incorporation into the 3-fluoropiperidine position provides a translational path for imaging applications in Parkinson's disease, Alzheimer's disease, and pain research [2][3].

Quote Request

Request a Quote for 3-fluoro-N,N-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.